Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-2-methylpiperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like diisopropylcarbodiimide (DIC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-methylcarbamate
- Tert-butyl N-(2-methylpiperidin-3-yl)carbamate
- Tert-butyl N-(3-methylpiperidin-2-yl)carbamate
Uniqueness
Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate is unique due to its specific structure, which combines the tert-butyl carbamate group with a methyl-substituted piperidine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-10(7-6-8-13-9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFQIKRLZPHXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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